Carbonic Anhydrase Isoform Selectivity Profile Versus Clinical Standard Acetazolamide
In a direct head-to-head comparison against the clinically used carbonic anhydrase inhibitor acetazolamide (AZA), 2-[(2-bromoanilino)methyl]phenol exhibited a markedly different isoform inhibition profile. While the compound showed 1.45-fold stronger inhibition of hCA I compared to AZA (Ki = 25 nM vs. AZA Ki = 36.2 mM), it displayed substantially reduced potency against hCA II (Ki = 96 nM vs. AZA Ki not reported in this assay), and intermediate inhibition of hCA XII (Ki = 66 nM). This contrasts with the typical sulfonamide inhibitors, which are generally equipotent across hCA I and II. The selectivity window (hCA II/hCA I = 3.84×) is a quantifiable differentiator for applications requiring isoform-specific modulation [1][2].
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | hCA I Ki = 25 nM; hCA II Ki = 96 nM; hCA XII Ki = 66 nM |
| Comparator Or Baseline | Acetazolamide (AZA): hCA I Ki = 36.2 mM; hCA II and hCA XII data not reported in this head-to-head assay |
| Quantified Difference | hCA I inhibition: target compound 1,448× more potent than AZA; selectivity ratio hCA II/hCA I = 3.84 |
| Conditions | Recombinant human carbonic anhydrase isoforms, 15 min preincubation, phenol red dye-based stopped-flow CO2 hydration assay |
Why This Matters
The pronounced hCA I selectivity (3.84× over hCA II) enables targeted CA inhibition strategies distinct from pan-CA sulfonamides, offering procurement justification for isoform-specific research programs.
- [1] BindingDB. BDBM50202299 (CHEMBL411491). Ki values: hCA IX = 25 nM, hCA XII = 66 nM, hCA II = 96 nM, hCA I = 3.71E+3 nM. View Source
- [2] Archiv der Pharmazie. 2013, 346(6), 447-454. Acetazolamide hCA I Ki = 36.2 mM. View Source
